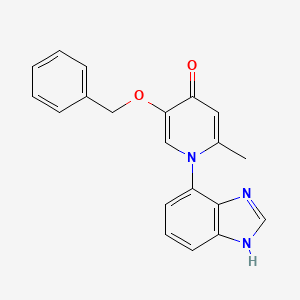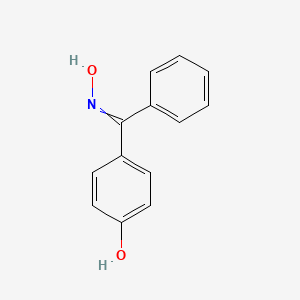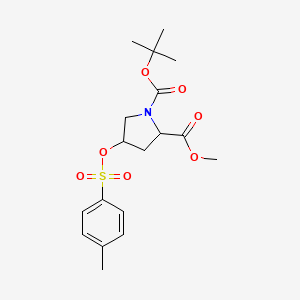
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyridinone Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyridinone is often found in compounds with significant medicinal properties
准备方法
The synthesis of 1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Pyridinone Formation: The pyridinone moiety can be introduced through a cyclization reaction involving a suitable precursor such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the benzimidazole and pyridinone fragments through a nucleophilic substitution or a similar reaction, often facilitated by a base or a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyridinone rings, depending on the substituents and reaction conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of simpler fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
科学研究应用
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, including enzymes, receptors, and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound may find use in the development of new materials, catalysts, or chemical intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, while the pyridinone ring may interact with other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole core but differ in their substituents and overall structure.
Pyridinone Derivatives: Compounds like deferiprone, used as an iron chelator, contain the pyridinone moiety but have different substituents and pharmacological properties.
The uniqueness of this compound lies in its combination of both benzimidazole and pyridinone structures, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
1-(1H-benzimidazol-4-yl)-2-methyl-5-phenylmethoxypyridin-4-one |
InChI |
InChI=1S/C20H17N3O2/c1-14-10-18(24)19(25-12-15-6-3-2-4-7-15)11-23(14)17-9-5-8-16-20(17)22-13-21-16/h2-11,13H,12H2,1H3,(H,21,22) |
InChI 键 |
OQZLQIKCTDBWBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=CN1C2=CC=CC3=C2N=CN3)OCC4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diphenylmethyl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8714696.png)



![1-[(3-Bromophenyl)sulfanyl]propan-2-one](/img/structure/B8714711.png)






